molecular formula C9H9ClN2O2 B13884775 6-Chloro-2-(cyclopropylamino)pyridine-3-carboxylic acid

6-Chloro-2-(cyclopropylamino)pyridine-3-carboxylic acid

Cat. No.: B13884775
M. Wt: 212.63 g/mol
InChI Key: ZRUSNGOXGICYME-UHFFFAOYSA-N
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Description

6-Chloro-2-(cyclopropylamino)pyridine-3-carboxylic acid is an organic compound with the molecular formula C9H9ClN2O2 It is a derivative of pyridine, a basic heterocyclic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-2-(cyclopropylamino)pyridine-3-carboxylic acid typically involves the reaction of 6-chloro-3-pyridinecarboxylic acid with cyclopropylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves heating the reactants in a suitable solvent, such as ethanol or methanol, at elevated temperatures (50-80°C) for several hours .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to minimize side reactions and ensure high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

6-Chloro-2-(cyclopropylamino)pyridine-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

Scientific Research Applications

6-Chloro-2-(cyclopropylamino)pyridine-3-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme functions and interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals

Mechanism of Action

The mechanism of action of 6-Chloro-2-(cyclopropylamino)pyridine-3-carboxylic acid involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as reduced inflammation or microbial growth. The exact molecular pathways involved depend on the specific application and target enzyme .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Chloro-2-(cyclopropylamino)pyridine-3-carboxylic acid is unique due to the presence of the cyclopropylamino group, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C9H9ClN2O2

Molecular Weight

212.63 g/mol

IUPAC Name

6-chloro-2-(cyclopropylamino)pyridine-3-carboxylic acid

InChI

InChI=1S/C9H9ClN2O2/c10-7-4-3-6(9(13)14)8(12-7)11-5-1-2-5/h3-5H,1-2H2,(H,11,12)(H,13,14)

InChI Key

ZRUSNGOXGICYME-UHFFFAOYSA-N

Canonical SMILES

C1CC1NC2=C(C=CC(=N2)Cl)C(=O)O

Origin of Product

United States

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